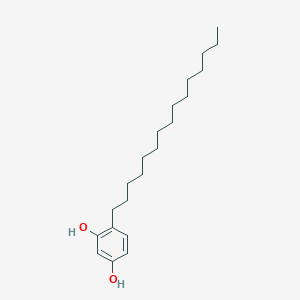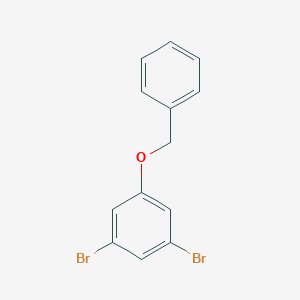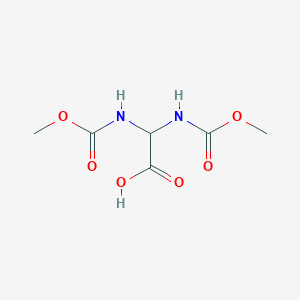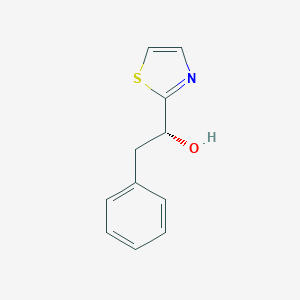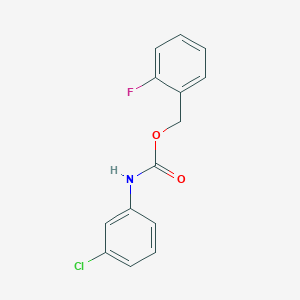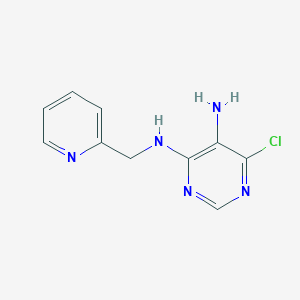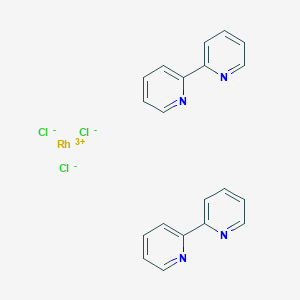
2-Pyridin-2-ylpyridine rhodium(III) trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-2-ylpyridine rhodium(III) trichloride is a coordination compound with the chemical formula [RhCl3(C11H8N2)]. It is commonly used as a catalyst in organic synthesis reactions. The compound has a unique structure that allows it to selectively activate C-H bonds in organic molecules, making it a valuable tool in the field of organic chemistry.
作用機序
The mechanism of action of 2-Pyridin-2-ylpyridine rhodium(III) trichloride involves the activation of C-H bonds through a process known as oxidative addition. This process involves the insertion of the rhodium(III) center into the C-H bond, followed by the formation of a rhodium-carbon bond. The resulting intermediate can then undergo further reactions to yield the desired product.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 2-Pyridin-2-ylpyridine rhodium(III) trichloride. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
実験室実験の利点と制限
The use of 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst in organic synthesis reactions offers several advantages. The compound is highly selective in activating C-H bonds, which allows for the preparation of complex molecules with high selectivity and efficiency. Additionally, the compound is relatively stable and can be easily handled and stored.
One limitation of using 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst is its relatively high cost compared to other commonly used catalysts. Additionally, the compound may not be suitable for all types of organic synthesis reactions, as its selectivity may not be optimal for certain substrates.
将来の方向性
1. Developing new synthetic routes for the preparation of complex organic molecules using 2-Pyridin-2-ylpyridine rhodium(III) trichloride as a catalyst.
2. Investigating the mechanism of action of the compound in greater detail to better understand its selectivity and reactivity.
3. Exploring the use of 2-Pyridin-2-ylpyridine rhodium(III) trichloride in other areas of chemistry, such as polymer synthesis and materials science.
4. Developing new synthetic methods that incorporate 2-Pyridin-2-ylpyridine rhodium(III) trichloride into flow chemistry systems for more efficient and scalable synthesis.
合成法
The synthesis of 2-Pyridin-2-ylpyridine rhodium(III) trichloride involves the reaction of rhodium(III) chloride hydrate with 2-pyridylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol and is typically carried out under reflux conditions.
科学的研究の応用
2-Pyridin-2-ylpyridine rhodium(III) trichloride has been extensively studied for its application as a catalyst in various organic synthesis reactions. The compound has been shown to be highly effective in activating C-H bonds in a variety of substrates, including alkanes, alkenes, and arenes. This has led to the development of new and more efficient synthetic routes for the preparation of complex organic molecules.
特性
CAS番号 |
14551-15-6 |
|---|---|
製品名 |
2-Pyridin-2-ylpyridine rhodium(III) trichloride |
分子式 |
C20H16Cl3N4Rh |
分子量 |
521.6 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;rhodium(3+);trichloride |
InChI |
InChI=1S/2C10H8N2.3ClH.Rh/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
InChIキー |
IZTNCRAFVLXMHY-UHFFFAOYSA-K |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh+3] |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh+3] |
その他のCAS番号 |
22710-42-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
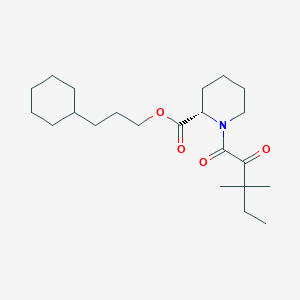
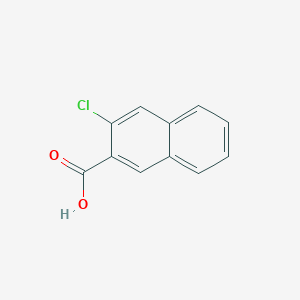
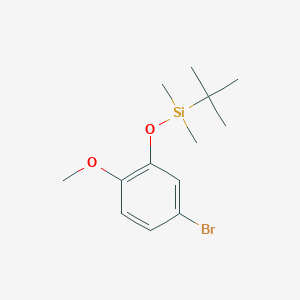
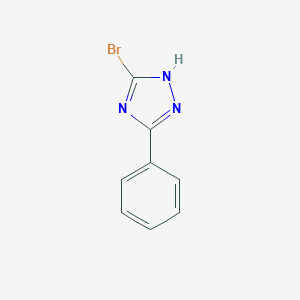
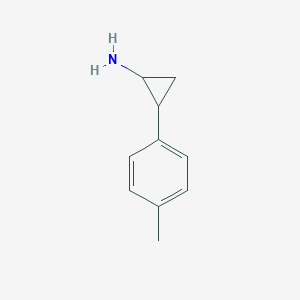
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
